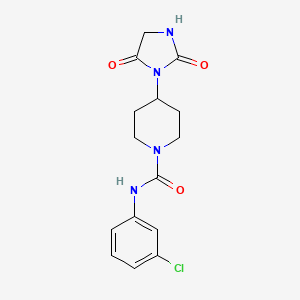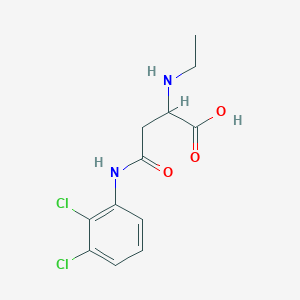
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, also known as DCA, is a small molecule that has attracted significant attention due to its potential therapeutic properties. DCA was initially developed as a cancer drug, but its use has expanded to other areas of research, including neurology, metabolism, and immunology.
Scientific Research Applications
Growth Inhibition and Apoptosis in Human Cell Lines
4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the methionine salvage pathway, has been found to inhibit the growth of several human cell lines in a dose-dependent manner. Unlike other chemically related compounds, MTOB specifically causes apoptosis and reduces ornithine decarboxylase activity without affecting its mRNA levels. This suggests that MTOB’s mechanism of inducing apoptosis operates independently of ornithine decarboxylase inhibition, hinting at its potential application in cancer research or therapy (Tang, Kadariya, Murphy, & Kruger, 2006).
Molecular Docking and Biological Activity
A study on derivatives of butanoic acid, including 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its analog, showcased their potential in inhibiting Placenta Growth Factor (PIGF-1) through molecular docking studies. These findings suggest these compounds have significant pharmacological importance, potentially serving as leads for the development of novel therapeutic agents targeting conditions mediated by PIGF-1 (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Supramolecular Studies
Research into chloramphenicol derivatives, such as the 4-{[(2 R ,3 R )-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid, provides insights into their molecular structure and interactions. This work, supported by vibrational spectroscopy and DFT calculations, highlights the importance of hydrogen bonds and non-conventional interactions, like CH⋯O and π-π stacking, in the stability and biological activity of these compounds (Fernandes et al., 2017).
Synthesis and Antimicrobial Activity
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized and shown to possess antimicrobial and antioxidant properties. This research opens up new avenues for the development of antimicrobial agents based on 4-oxobutanoate derivatives, with potential applications in combating microbial resistance (Kumar et al., 2016).
properties
IUPAC Name |
4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-9(12(18)19)6-10(17)16-8-5-3-4-7(13)11(8)14/h3-5,9,15H,2,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCWTQXHXKNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

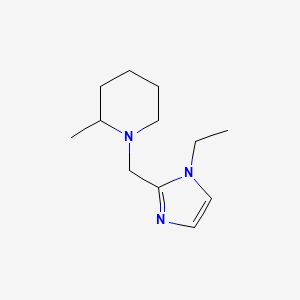
![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)
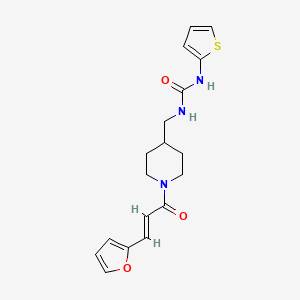
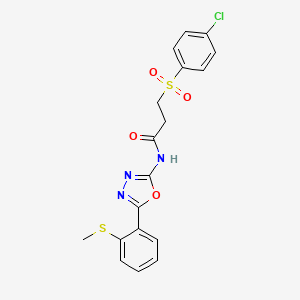
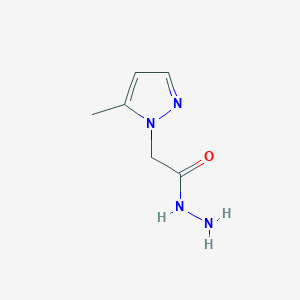
![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)
![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2471474.png)
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2471476.png)
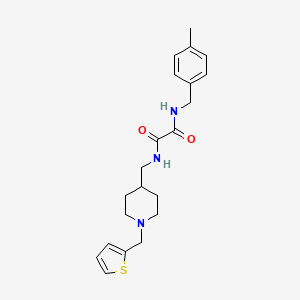
![3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B2471480.png)
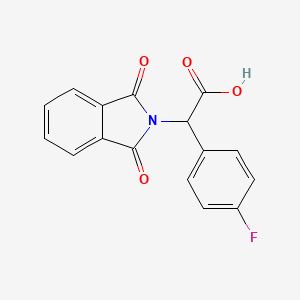
![N-(4-acetamidophenyl)-3-amino-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2471484.png)
